Cas no 36458-93-2 (rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate)

Technical Introduction: rac-Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative featuring both an amino and ester functional group. Its rigid cyclopropane ring and bifunctional nature make it a valuable intermediate in organic synthesis, particularly for constructing constrained peptidomimetics or bioactive molecules. The (1R,2R) stereochemistry offers selectivity in asymmetric reactions, while the ethyl ester enhances solubility and reactivity for further derivatization. This compound is useful in medicinal chemistry for probing structure-activity relationships due to its conformational restriction. High purity and well-defined stereochemistry ensure reproducibility in research applications. Storage under inert conditions is recommended to preserve stability.
rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate structure
36458-93-2 structure
Product Name:rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate
CAS No:36458-93-2
MF:C7H13NO2
MW:143.183622121811
CID:3950929
PubChem ID:13039524
Update Time:2025-06-15

rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, trans-
    • Cyclopropanecarboxylic acid, 2-(aminomethyl)-, ethyl ester, trans- (9CI)
    • rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate
    • 36458-93-2
    • EN300-1277660
    • SYDJIQQFQOUGPS-NTSWFWBYSA-N
    • (+/-) -(1R,2R)-ethyl 2-(aminomethyl)cyclopropanecarboxylate
    • SCHEMBL4289762
    • (+/-)-(1R,2R)-ethyl 2-(aminomethyl)cyclopropanecarboxylate
    • AKOS006365078
    • Inchi: 1S/C7H13NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1
    • InChI Key: SYDJIQQFQOUGPS-NTSWFWBYSA-N
    • SMILES: [C@@H]1(C(OCC)=O)C[C@H]1CN

Computed Properties

  • Exact Mass: 143.094628657Da
  • Monoisotopic Mass: 143.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 52.3Ų

rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate Pricemore >>

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Additional information on rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate

Professional Introduction to Rac-Ethyl (1R,2R)-2-(Aminomethyl)cyclopropane-1-Carboxylate (CAS No. 36458-93-2)

Rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate, identified by its CAS number 36458-93-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its cyclopropane ring and amine functional group, has garnered attention for its potential applications in drug development and medicinal research. The unique structural features of this compound make it a valuable scaffold for exploring novel pharmacological interactions and therapeutic mechanisms.

The chemical structure of rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate consists of a cyclopropane ring substituted with an ethyl ester group at the 1-position and an amine group at the 2-position. The stereochemistry of the molecule, specifically the (1R,2R) configuration, plays a crucial role in determining its biological activity and interactions with biological targets. This stereochemical specificity is often a key factor in the design and optimization of pharmaceutical compounds, as it can significantly influence their efficacy and selectivity.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique chemical properties and biological activities. The strained three-membered ring of cyclopropane introduces rigidity into the molecular structure, which can enhance binding affinity to biological targets. Additionally, the presence of functional groups such as amines and esters allows for further chemical modification and derivatization, enabling the development of diverse chemical libraries for drug discovery.

One of the most compelling aspects of rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate is its potential as a building block for more complex pharmacophores. Researchers have explored its utility in synthesizing novel analogs with enhanced pharmacological properties. For instance, modifications to the amine group can introduce additional functionality, such as hydroxyl or carboxyl groups, which can influence solubility and metabolic stability. Similarly, variations in the ester moiety can affect pharmacokinetic profiles, making this compound a versatile starting point for drug development.

Recent studies have highlighted the biological significance of cyclopropane derivatives in various therapeutic areas. For example, some cyclopropane-containing compounds have demonstrated antimicrobial and anti-inflammatory properties. The unique structural constraints imposed by the cyclopropane ring can disrupt bacterial cell membranes or inhibit inflammatory pathways, leading to therapeutic effects. Rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate has been investigated for its potential role in these contexts, although further research is needed to fully elucidate its mechanisms of action.

The synthesis of rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps in the synthesis include the formation of the cyclopropane ring followed by functionalization at the 1- and 2-positions. Advanced synthetic techniques such as asymmetric catalysis have been employed to achieve the desired stereochemical configuration. These methods are critical for ensuring that the final product possesses the correct stereochemistry, which is essential for biological activity.

The pharmaceutical industry has shown considerable interest in developing drugs based on cyclopropane scaffolds due to their unique properties. Companies are investing in research to identify new applications for these compounds across different therapeutic areas. Rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate represents an early entry into this growing field and could serve as a precursor for more advanced drug candidates. Its potential applications span from central nervous system disorders to infectious diseases, highlighting its versatility as a pharmacological tool.

In conclusion, rac-ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and stereochemical configuration make it an attractive candidate for further exploration. As research continues to uncover new applications for cyclopropane derivatives, this compound is likely to play an important role in shaping future therapeutic strategies.

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